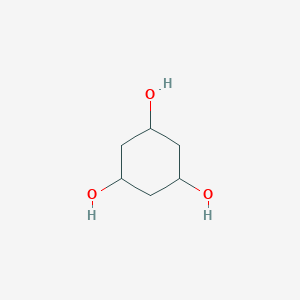

1,3,5-Cyclohexanetriol

Descripción general

Descripción

1,3,5-Cyclohexanetriol, also known as this compound, is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1,3,5-Cyclohexanetriol, also known as cyclohexane-1,3,5-triol, is a polyol characterized by three hydroxyl groups attached to a cyclohexane ring. Its molecular formula is C6H12O3, and it has garnered attention for its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C6H12O3

- Molecular Weight : 132.16 g/mol

- CAS Number : 2041-15-8

- Purity : Typically ≥95% .

This compound's biological activity is largely attributed to its hydroxyl groups, which enable the formation of hydrogen bonds and other non-covalent interactions with biomolecules. These interactions can influence various biochemical pathways depending on the context of its application .

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage .

2. Drug Solubility Enhancer

The compound has been explored for its ability to enhance the solubility and bioavailability of certain pharmaceuticals. Its multi-hydroxyl structure facilitates interactions with drug molecules, improving their dissolution rates .

3. Role in Molecular Biology

This compound has been utilized in the synthesis of oligodeoxyribonucleotides, essential for various molecular biology applications. Its non-toxic nature makes it suitable for use in food chemistry and pharmaceuticals .

Case Study 1: Antioxidant Activity

A study demonstrated that this compound significantly reduced lipid peroxidation in vitro. The compound's ability to donate electrons effectively neutralized free radicals, showcasing its potential as an antioxidant agent in therapeutic applications .

Case Study 2: Drug Delivery Systems

In a formulation study involving a poorly soluble drug, the incorporation of this compound resulted in a marked increase in drug solubility and stability. The study highlighted the compound's role as a solubilizing agent in enhancing drug delivery systems .

Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Enhances drug solubility and bioavailability; used in drug formulations |

| Food Chemistry | Acts as a sweetening agent; non-toxic properties suitable for food products |

| Supramolecular Chemistry | Serves as a ligand framework for metal ion complexes |

| Molecular Biology | Used in the synthesis of oligodeoxyribonucleotides |

Aplicaciones Científicas De Investigación

Biomedical Applications

1,3,5-Cyclohexanetriol has been investigated for its potential in various biomedical applications due to its ability to form coordination complexes with metal ions. Notably, it has shown promise in:

- Antioxidant Activity : Research indicates that fullerenol derivatives containing this compound can scavenge hydroxyl radicals, thus exhibiting protective effects on cells against oxidative stress. This property is crucial for developing therapies aimed at reducing cellular damage in conditions like cancer and cardiovascular diseases .

- Metal Ion Coordination : The compound acts as a ligand in forming metal complexes that can be utilized for the removal of heavy metals from contaminated water. Studies have demonstrated that this compound can coordinate with trivalent metal ions (e.g., Fe³⁺), enhancing the adsorption capacity of materials designed for environmental remediation .

- Drug Delivery Systems : The ability of this compound to form stable complexes with therapeutic agents opens avenues for its use in drug delivery systems. Its biocompatibility and functional groups facilitate the attachment of drugs, potentially improving their solubility and bioavailability .

Material Science

The compound is also explored in material science for its role in synthesizing advanced materials:

- Nanocomposites : this compound has been used to develop nanocomposites with enhanced properties. For instance, it can be combined with graphene oxide to create materials with improved adsorption capabilities for pollutants such as lead ions (Pb²⁺) from water .

- Optical Materials : The coordination of this compound with metal ions has led to the creation of materials exhibiting nonlinear optical properties. These materials are valuable in photonics and optoelectronics applications .

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for various chemical reactions:

- Synthesis of Complex Molecules : The compound is utilized in the synthesis of complex organic molecules such as diastereomers and other functionalized derivatives. For example, it has been reacted with phenylboronic acid to form boronate esters that can be further transformed into biologically active compounds .

- Chiral Catalysts : Its unique stereochemistry allows it to be employed as a chiral catalyst or auxiliary in asymmetric synthesis processes. This application is particularly significant in pharmaceutical chemistry where enantiomerically pure compounds are often required .

Case Study 1: Environmental Remediation

A study highlighted the effectiveness of this compound-based materials in removing heavy metals from wastewater. The research demonstrated that these materials could significantly reduce metal ion concentrations through adsorption mechanisms facilitated by the compound's functional groups.

Case Study 2: Drug Delivery

Research focused on developing a drug delivery system using this compound as a ligand for anticancer drugs. The results indicated enhanced stability and controlled release profiles compared to conventional delivery methods.

Análisis De Reacciones Químicas

Oxidation Reactions

1,3,5-Cyclohexanetriol undergoes oxidation to form cyclohexane-1,3,5-trione (phloroglucinol), a triketone compound . This reaction typically involves strong oxidizing agents:

- Reagents : Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Mechanism : Oxidation converts hydroxyl groups to ketones, preserving the cyclohexane framework .

- Applications : The resulting triketone is used in pharmaceutical synthesis and as a precursor for herbicides.

Reduction Reactions

Reduction of this compound yields cyclohexane derivatives:

- Reagents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Products : Reduction of hydroxyl groups produces cyclohexane with modified substituents .

- Example : Reduction of oxidized derivatives (e.g., cyclohexane-1,3,5-trione) regenerates the parent triol .

Hydrogenation

Hydrogenation converts aromatic precursors into this compound:

- Method : Trihydroxybenzene (e.g., phloroglucinol) is hydrogenated using rhodium catalysts .

- Conditions : High-pressure hydrogen (100 atm) in tetrahydrofuran .

- Yield : Achieves >75% yield with selectivity for the cis,cis,cis isomer .

| Synthetic Route | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Hydrogenation of phloroglucinol | Rhodium/Al2O3 | 100 atm H2, THF, 24 h | 77% |

| Curtius Rearrangement | Variable | N/A | Variable |

Enzymatic Desymmetrization

Enzymatic methods produce enantiopure derivatives:

- Reaction : Lipase-catalyzed desymmetrization of this compound .

- Outcome : Generates cis and trans stereoisomers with high optical purity .

- Application : Chiral resolution for pharmaceutical intermediates .

Coordination Chemistry

This compound forms complexes with metal ions:

- Example : Reaction with BeCl2 yields κ³-coordinated beryllium complexes .

- Mechanism : Hydroxyl groups act as tridentate ligands, stabilizing metal centers .

- Significance : Studied for berylliosis research and metallo-organic frameworks .

Substitution Reactions

Substitution of hydroxyl groups with other functional groups:

- Reagent : Tosyl chloride (TsCl) converts hydroxyls to tosylates .

- Applications : Synthesis of sulfur-containing analogs (e.g., thiol derivatives) .

- Reaction Conditions : Pyridine, 0°C to room temperature .

Complexation with APIs

This compound enhances drug solubility:

- Mechanism : Forms stable complexes with active pharmaceutical ingredients (APIs).

- Example : Increases solubility of hydrophobic drugs like paclitaxel.

- Therapeutic Impact : Improves bioavailability in formulations.

Dehydration

Heating induces dehydration to benzene:

- Reaction : Loss of three water molecules forms benzene .

- Conditions : High-temperature pyrolysis .

- Limitation : Requires extreme conditions (e.g., >300°C) .

Table 1: Oxidation Products and Reagents

| Product | Reagent | Conditions |

|---|---|---|

| Cyclohexane-1,3,5-trione | KMnO4, H+ | Acidic, heated |

| Carboxylic acids | CrO3, H2SO4 | Oxidative cleavage |

Table 2: Enzymatic Desymmetrization Yields

| Enzyme | Product | Yield (%) | Optical Purity (%) |

|---|---|---|---|

| Lipase | cis-1,3,5-Triol | 85 | >98 |

| None | Racemic mixture | 100 | 0 |

Research Highlights

Propiedades

IUPAC Name |

cyclohexane-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDSKERRNURGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(CC1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942577 | |

| Record name | Cyclohexane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2041-15-8 | |

| Record name | 1,3,5-Cyclohexanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2041-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phloroglucitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.